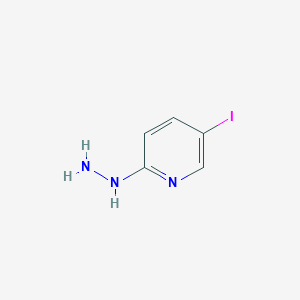

2-hydrazinyl-5-iodoPyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-iodopyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEWGDAERUEGIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625449 | |

| Record name | 2-Hydrazinyl-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77992-46-2 | |

| Record name | 2-Hydrazinyl-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-hydrazinyl-5-iodopyridine: A Versatile Heterocyclic Building Block

Abstract

This technical guide provides a comprehensive overview of 2-hydrazinyl-5-iodopyridine, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. The document delves into its chemical structure, physicochemical properties, spectroscopic profile, and reactivity. Emphasis is placed on its synthetic routes and its critical role as a scaffold for the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and derivatization are provided, alongside essential safety and handling information. This guide is intended for researchers, chemists, and professionals in the field of drug development who are interested in leveraging the unique chemical attributes of this compound for advanced scientific applications.

Introduction: The Strategic Importance of this compound

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine scaffold present in a vast number of approved pharmaceuticals.[1] Among these, this compound (C₅H₆IN₃) stands out as a particularly valuable and versatile building block. Its structure strategically combines three key functional components:

-

A Pyridine Ring: A six-membered aromatic heterocycle that provides a rigid framework and influences the molecule's electronic properties and biological interactions.[1]

-

A Hydrazine Moiety (-NHNH₂): A highly reactive nucleophilic group at the 2-position, enabling the construction of a wide array of other heterocyclic systems such as pyrazoles, triazoles, and hydrazones. Hydrazide-hydrazone derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]

-

An Iodine Atom: Positioned at the 5-position, this halogen serves as an excellent leaving group and a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse carbon-based substituents. Furthermore, the presence of iodine opens avenues for radiolabeling with isotopes like ¹²³I or ¹²⁵I for use in diagnostic imaging techniques such as single-photon emission computed tomography (SPECT).[4]

This unique combination of reactive sites makes this compound a powerful precursor for creating complex molecules with potential therapeutic value, particularly in the synthesis of novel anti-inflammatory, anticancer, and antimicrobial agents.[5][6]

Chemical Identity and Structure

A precise understanding of the molecule's identity and spatial arrangement is fundamental to its application.

-

IUPAC Name: (5-iodopyridin-2-yl)hydrazine[7]

-

Common Synonyms: 2-hydrazino-5-iodopyridine, 5-Iodo-2-hydrazinopyridine[7][8]

-

Molecular Formula: C₅H₆IN₃[7]

The structure consists of a pyridine ring where the nitrogen atom is at position 1. A hydrazine group is attached to the carbon at position 2, and an iodine atom is attached to the carbon at position 5.

Caption: 2D structure of (5-iodopyridin-2-yl)hydrazine.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing experimental conditions. The data below are computed properties sourced from the PubChem database.[7]

| Property | Value | Source |

| Molecular Weight | 235.03 g/mol | PubChem[7] |

| XLogP3 | 1.1 | PubChem[7] |

| Hydrogen Bond Donor Count | 2 | PubChem[7] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[7] |

| Rotatable Bond Count | 1 | PubChem[7] |

| Exact Mass | 234.96064 Da | PubChem[7] |

| Topological Polar Surface Area | 50.9 Ų | PubChem[7] |

| Heavy Atom Count | 9 | PubChem[7] |

| Physical Form | Solid | Sigma-Aldrich[8] |

| Storage Temperature | 2-8°C | Sigma-Aldrich[8] |

Spectroscopic Profile

While specific spectral data can vary with the experimental setup, the following characteristics are predicted based on the molecular structure and analysis of related compounds.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the pyridine ring. The hydrazine group would exhibit broad signals for the -NH and -NH₂ protons, the positions of which are solvent-dependent.

-

¹³C NMR: The pyridine ring carbons are expected in the aromatic region (110-160 ppm). The carbon attached to the hydrazine group (C-2) would be upfield shifted due to nitrogen's electron-donating effect, while the carbon bonded to iodine (C-5) would show a characteristic downfield shift due to the heavy atom effect.[4] The cyano carbon signal, if present in a derivative, would appear around 113 ppm.

-

-

Infrared (IR) Spectroscopy: Key vibrational signatures would include N-H stretching vibrations from the primary amine of the hydrazine group, typically appearing in the 3300-3500 cm⁻¹ region.[4] C=N and C=C stretching vibrations from the aromatic ring would also be prominent.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (234.96064 Da).[7]

Synthesis and Reactivity

Synthesis

The most common and industrially scalable method for synthesizing 2-hydrazinylpyridine derivatives is through the nucleophilic aromatic substitution of a suitable halopyridine with hydrazine hydrate.[9][10] For this compound, the precursor is typically 2-chloro-5-iodopyridine or 2-bromo-5-iodopyridine.

The reaction mechanism involves the attack of the highly nucleophilic hydrazine on the electron-deficient C-2 position of the pyridine ring, leading to the displacement of the halide. An excess of hydrazine hydrate is often employed to act as both the nucleophile and the base to neutralize the generated hydrohalic acid, driving the reaction to completion.[9]

Caption: General synthesis workflow for this compound.

Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Reactions of the Hydrazine Group: The primary amine of the hydrazine moiety is a potent nucleophile. It readily undergoes condensation reactions with aldehydes and ketones to form hydrazones.[11] Critically, it can react with 1,3-dicarbonyl compounds (like acetylacetone) or other suitable reagents to construct five-membered heterocyclic rings like pyrazoles, a common motif in pharmacologically active compounds.[11]

-

Reactions at the Iodine Position: The carbon-iodine bond is susceptible to cleavage and substitution, making it an ideal site for building molecular complexity. It can participate in various palladium-catalyzed cross-coupling reactions, allowing for the attachment of aryl, alkyl, or alkynyl groups. This versatility is paramount for creating libraries of compounds for structure-activity relationship (SAR) studies.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate. Its derivatives have shown promise across multiple therapeutic areas.

-

Scaffold for Bioactive Heterocycles: The hydrazine group is a gateway to a vast array of heterocyclic systems. Many hydrazide-hydrazone derivatives are investigated for their wide-ranging biological activities, including antibacterial, antifungal, antitubercular, and anticancer properties.[2][3][12]

-

Precursor for Targeted Therapies: The pyridine core is a well-established pharmacophore.[1] By using the iodine and hydrazine handles to introduce various substituents, chemists can design molecules that target specific enzymes or receptors implicated in diseases like cancer, inflammation, and neurological disorders.[5][6]

-

Radiopharmaceutical Development: The stable iodine atom can be substituted with a radioactive isotope, such as Iodine-123, to create radiopharmaceuticals for diagnostic imaging.[4] This allows for non-invasive visualization and study of biological processes in vivo.

Caption: Logical workflow from core compound to potential applications.

Experimental Protocols

The following protocols are representative methodologies. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of hydrazinopyridines from their chloro-precursors.[10][13][14]

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

-

2-Chloro-5-iodopyridine

-

Hydrazine hydrate (80% or higher)

-

n-Butanol (or another high-boiling solvent)

-

Ethyl acetate

-

Water (deionized)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-iodopyridine (1 equivalent).

-

Add n-butanol (approx. 5-10 volumes relative to the starting material).

-

Add hydrazine hydrate (5-10 equivalents). Causality: A large excess is used to ensure the reaction goes to completion and to act as a base, preventing the formation of undesired dimers.[9]

-

Heat the reaction mixture to reflux (approx. 100-110 °C) and stir vigorously.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically several hours).

-

Once complete, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and transfer to a separatory funnel.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography as needed to obtain pure this compound.

Protocol 2: Synthesis of a Pyrazole Derivative

This protocol demonstrates the utility of this compound in constructing a new heterocyclic ring.[11]

Objective: To synthesize 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-iodopyridine.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Ethanol or acetic acid (as solvent)

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or glacial acetic acid in a round-bottom flask.

-

Add acetylacetone (1.1 equivalents) to the solution.

-

Heat the mixture to reflux for 2-4 hours. Causality: The reaction proceeds via an initial condensation to form a hydrazone intermediate, which is not isolated but undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture. The product may precipitate upon cooling.

-

If precipitation occurs, collect the solid by filtration, wash with cold solvent, and dry.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

-

Characterize the final product using NMR, IR, and MS to confirm the structure.

Safety, Handling, and Storage

This compound and its precursors are hazardous chemicals that must be handled with care.

-

Hazard Identification:

-

Precautionary Measures:

-

Handle only in a well-ventilated chemical fume hood.[15]

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

-

Avoid breathing dust, fumes, or vapors.[16]

-

Wash hands thoroughly after handling.[15]

-

In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[17]

-

-

Storage:

Conclusion

This compound is a high-utility heterocyclic compound whose value lies in the strategic placement of its reactive functional groups. The nucleophilic hydrazine moiety provides a reliable route for constructing diverse N-containing heterocycles, while the iodine atom offers a versatile handle for C-C bond formation via cross-coupling chemistry. This dual reactivity makes it an indispensable building block for generating molecular diversity in drug discovery programs. As researchers continue to explore novel chemical space for therapeutic agents, the demand for and applications of well-designed intermediates like this compound are set to expand further.

References

-

PubChem. This compound | C5H6IN3 | CID 22397188. [Link]

-

Abood, N. K. Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Al-Mustansiriyah Journal of Science. (2020-01-15). [Link]

- Google Patents.

-

ResearchGate. Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? (2014-11-18). [Link]

-

PubChem. 2-hydrazinopyridine | C5H7N3 | CID 78645. [Link]

-

da Silva, W. R., et al. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. [Link]

- Google Patents.

-

NIST. 2-Hydrazinopyridine - NIST WebBook. [Link]

-

Popiołek, Ł. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. [Link]

-

Masoudi, M. Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. ResearchGate. (2024-06-13). [Link]

-

ResearchGate. Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. (2025-08-08). [Link]

-

Jampilek, J., & Kralova, K. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. (2021-10-13). [Link]

-

Ali, S. H., & Sayed, A. R. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Journal of Chemistry. (2025-02-05). [Link]

-

Al-Warhi, T., et al. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules. (2024-07-30). [Link]

-

PubChemLite. 2-amino-5-iodopyridine (C5H5IN2). [Link]

- Google Patents. Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.

-

Der Pharma Chemica. Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Buy this compound | 77992-46-2 [smolecule.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | C5H6IN3 | CID 22397188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Hydrazino-5-iodopyridine | 77992-46-2 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 14. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Synthesis pathways for 2-hydrazinyl-5-iodopyridine.

An In-Depth Technical Guide to the Synthesis of 2-Hydrazinyl-5-iodopyridine

Introduction

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its unique structural arrangement, featuring a nucleophilic hydrazine moiety and a versatile iodine atom on a pyridine scaffold, makes it an invaluable precursor for the synthesis of a diverse range of complex molecules, particularly kinase inhibitors and other targeted therapeutics. The iodine atom serves as a convenient handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of various aryl or alkyl groups, while the hydrazine group is a key pharmacophore and a reactive intermediate for constructing nitrogen-containing heterocycles like pyrazoles, triazoles, and indazoles.[1]

This guide provides an in-depth exploration of the primary synthetic pathways to this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, the rationale behind experimental choices, and a comparative analysis of the available routes to empower researchers in selecting and optimizing the most suitable method for their specific application, whether for small-scale discovery or large-scale manufacturing.

Physicochemical Properties and Spectroscopic Profile

Before embarking on synthesis, a thorough understanding of the target compound's properties is essential for monitoring reaction progress and verifying the final product's identity and purity.

Table 1: Physicochemical Properties of this compound [2]

| Property | Value |

| CAS Number | 77992-46-2 |

| Molecular Formula | C₅H₆IN₃ |

| Molecular Weight | 235.03 g/mol |

| Appearance | Off-white to yellow solid (typical) |

| Melting Point | Data not consistently reported; requires experimental determination. |

| IUPAC Name | (5-iodopyridin-2-yl)hydrazine |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the hydrazine protons. The pyridine protons will appear in the aromatic region, with their chemical shifts and coupling constants dictated by the substitution pattern. The NH and NH₂ protons of the hydrazine group will appear as broader signals, and their chemical shifts can be concentration and solvent-dependent.

-

¹³C NMR: The carbon spectrum will display five signals for the pyridine ring. The carbon atom attached to the iodine (C-5) is expected to be significantly shielded (appearing at a lower chemical shift, approx. 90-100 ppm) due to the heavy atom effect.[1] The carbon attached to the hydrazine group (C-2) will appear further downfield (approx. 155-160 ppm).[1]

-

IR Spectroscopy: Key vibrational signatures include N-H stretching bands for the hydrazine group in the 3300-3500 cm⁻¹ region and characteristic aromatic C-H and C=N/C=C stretching vibrations of the pyridine ring.[1]

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.

Core Synthetic Strategies

The synthesis of this compound is primarily achieved through two robust and well-established strategies. The choice between them often hinges on the availability of starting materials, scalability, and safety considerations.

Caption: Decision matrix for selecting a synthetic pathway.

Pathway 1: Nucleophilic Aromatic Substitution (S_N_Ar) on Halopyridine Precursors

This is the most direct and widely employed method for synthesizing 2-hydrazinylpyridines. The strategy relies on the reaction of a 2-halopyridine with hydrazine hydrate. The electron-withdrawing nature of the pyridine ring nitrogen activates the C-2 and C-4 positions towards nucleophilic attack, making this substitution reaction favorable.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydrazino-5-iodopyridine (CAS 77992-46-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

2-Hydrazino-5-iodopyridine, identified by the CAS number 77992-46-2, is a halogenated pyridine derivative incorporating a reactive hydrazine moiety. This unique structural combination makes it a compound of significant interest in medicinal chemistry and drug discovery. The pyridine ring is a common scaffold in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The introduction of an iodine atom at the 5-position can modulate the compound's lipophilicity, metabolic stability, and potential for halogen bonding, a recognized interaction in drug-receptor binding. Furthermore, the hydrazino group at the 2-position serves as a versatile synthetic handle for the creation of more complex molecules, such as hydrazones, pyrazoles, and other heterocyclic systems, which are prevalent in biologically active compounds. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Hydrazino-5-iodopyridine, alongside detailed experimental protocols for its characterization, offering a foundational resource for its application in research and development.

Molecular Identity and Physicochemical Properties

The fundamental identification and a summary of the key physicochemical properties of 2-Hydrazino-5-iodopyridine are presented below. It is important to note that while some experimental data is available, certain properties are based on computational predictions and estimations from structurally related compounds.

| Identifier | Value | Source |

| CAS Number | 77992-46-2 | [1] |

| IUPAC Name | (5-iodopyridin-2-yl)hydrazine | [1] |

| Synonyms | 2-Hydrazino-5-iodopyridine, 5-Iodo-2-hydrazinopyridine | [1] |

| Molecular Formula | C₅H₆IN₃ | [1] |

| Molecular Weight | 235.03 g/mol | [1] |

| Physical Form | Solid |

| Physicochemical Property | Value | Source & Notes |

| Melting Point | Data not available | Experimental data for the related 2-Amino-5-iodopyridine is 128-131 °C[2]. |

| Boiling Point | Data not available | |

| Solubility | Data not available | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. |

| pKa (estimated) | ~8-9 | Estimated for the hydrazine functional group. |

| XLogP3 (computed) | 1.1 | [1] |

| Topological Polar Surface Area | 50.9 Ų | [1] |

Synthesis and Structural Elucidation

The synthesis of 2-Hydrazino-5-iodopyridine can be approached through the nucleophilic aromatic substitution of a suitable di-substituted pyridine. A plausible synthetic route, adapted from general methods for preparing hydrazinopyridines, is outlined below.

Proposed Synthesis Workflow

Caption: Proposed synthesis of 2-Hydrazino-5-iodopyridine.

Detailed Synthetic Protocol

This protocol is a generalized procedure and may require optimization.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-iodopyridine (1 equivalent).

-

Solvent and Reagent Addition: Add a suitable solvent such as n-propanol, followed by the addition of hydrazine monohydrate (typically 3 to 15 equivalents)[3].

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for a period of time (e.g., 6 hours), with the progress monitored by thin-layer chromatography (TLC)[3].

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like dichloromethane or ethyl acetate and washed with water to remove excess hydrazine hydrate and any inorganic by-products. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The crude product is obtained after solvent evaporation and can be further purified by recrystallization from an appropriate solvent system to yield pure 2-Hydrazino-5-iodopyridine.

Analytical Characterization

A comprehensive characterization of 2-Hydrazino-5-iodopyridine is essential to confirm its identity and purity. The following analytical techniques are recommended.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the proton environment of the pyridine ring and the hydrazine moiety.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the N-H stretching of the hydrazine group and the aromatic C-H and C=N stretching of the pyridine ring. Fourier-Transform Infrared (FTIR) spectra for this compound are available in public databases such as PubChem[1].

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) data is also available on PubChem[1].

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) would be appropriate.

-

Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and preliminary purity assessment.

Experimental Protocols for Physicochemical Parameter Determination

The following section details established experimental workflows for determining key physicochemical properties of novel compounds like 2-Hydrazino-5-iodopyridine.

Determination of pKa by UV-Vis Spectrophotometry

The ionization constant (pKa) is a critical parameter that influences a compound's solubility, absorption, and interaction with biological targets.

Caption: Workflow for logP determination using the shake-flask method.

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Sample Preparation: Dissolve a precisely weighed amount of 2-Hydrazino-5-iodopyridine in one of the phases.

-

Partitioning: Combine equal volumes of the n-octanol and aqueous phases containing the compound in a separatory funnel or vial. Shake vigorously for a sufficient time to allow for equilibrium to be reached (e.g., 2 hours).

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to ensure a clean separation.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method like HPLC with UV detection.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[4]

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for 2-Hydrazino-5-iodopyridine, its structural motifs suggest several areas of potential pharmacological relevance.

-

Hydrazide and Hydrazone Derivatives: Hydrazides and their corresponding hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[5][6][7] The hydrazine moiety in 2-Hydrazino-5-iodopyridine can be readily condensed with various aldehydes and ketones to generate a library of hydrazones for biological screening.

-

Enzyme Inhibition: The hydrazine group is a known feature in some enzyme inhibitors. For instance, certain hydrazine derivatives act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[8] The potential of 2-Hydrazino-5-iodopyridine and its derivatives as inhibitors for various enzymes could be a fruitful area of investigation. An initial screening could involve assays against a panel of kinases, proteases, or other enzymes relevant to specific disease areas.[9][10]

-

Pyridine-Containing Pharmaceuticals: The pyridine scaffold is present in numerous approved drugs targeting a wide array of receptors and enzymes.[11] The specific substitution pattern of 2-Hydrazino-5-iodopyridine could confer novel pharmacological properties.

Hypothetical Drug Discovery and Development Pathway

Caption: Hypothetical pathway for the development of drugs derived from 2-Hydrazino-5-iodopyridine.

Conclusion

2-Hydrazino-5-iodopyridine is a chemical entity with considerable potential for further investigation in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with standardized protocols for its synthesis and characterization. While there is a current lack of specific biological data for this compound, its structural features suggest promising avenues for future research, particularly in the development of novel enzyme inhibitors and other bioactive molecules. The methodologies and information presented herein are intended to serve as a valuable resource for researchers embarking on the exploration of this intriguing molecule.

References

-

A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (n.d.). Hygeia.J.D.Med. Retrieved January 7, 2026, from [Link]

-

A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. (2021). Trade Science Inc. Retrieved January 7, 2026, from [Link]

-

2-Hydrazinyl-5-iodopyridine | C5H6IN3 | CID 22397188. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Effect of atomic Charge on pka 's of Substituted pyridines. (n.d.). Retrieved January 7, 2026, from [Link]

-

Determination of the pKa values of some pyridine derivatives by computational methods. (2018). Bulgarian Chemical Communications. Retrieved January 7, 2026, from [Link]

-

Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2016). Molecules. Retrieved January 7, 2026, from [Link]

-

Theoretical pKa calculations of substituted pyridines. (n.d.). Retrieved January 7, 2026, from [Link]

-

Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. Retrieved January 7, 2026, from [Link]

- Synthesis process of 2-hydrazinopyridine derivative. (n.d.). Google Patents.

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved January 7, 2026, from [Link]

-

Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? (2014). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). Molecules. Retrieved January 7, 2026, from [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). Journal of Chemical Information and Modeling. Retrieved January 7, 2026, from [Link]

-

Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. (2023). JoVE. Retrieved January 7, 2026, from [Link]

-

Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. (2022). Molecules. Retrieved January 7, 2026, from [Link]

-

Clinical and pharmacological studies with 5-iodo-2'-deoxycytidine. (1963). Cancer Research. Retrieved January 7, 2026, from [Link]

- Synthesis method of 2-amino-5-iodopyridine. (n.d.). Google Patents.

-

Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2021). International Journal of Environmental Research and Public Health. Retrieved January 7, 2026, from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. Retrieved January 7, 2026, from [Link]

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2022). Molecules. Retrieved January 7, 2026, from [Link]

-

Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. Retrieved January 7, 2026, from [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2020). Molecules. Retrieved January 7, 2026, from [Link]

- Process for preparing 2-aminopyridine derivatives. (n.d.). Google Patents.

- Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine. (n.d.). Google Patents.

-

In Vitro Enzymatic Inhibitory Activity Assay from US Patent US20250127800: "PYRIMIDINE OR PYRIDINE DERIVATIVE AND MEDICINAL USE THEREOF". (2025). PubChem. Retrieved January 7, 2026, from [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). Molecules. Retrieved January 7, 2026, from [Link]

Sources

- 1. This compound | C5H6IN3 | CID 22397188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-iodopyridine 98 20511-12-0 [sigmaaldrich.com]

- 3. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 4. acdlabs.com [acdlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Acidity Study on 3-Substituted Pyridines [mdpi.com]

- 7. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (5-Iodopyridin-2-yl)hydrazine: Synthesis, Properties, and Applications in Modern Research

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(5-Iodopyridin-2-yl)hydrazine, a halogenated pyridine derivative, has emerged as a pivotal building block in synthetic and medicinal chemistry. Its unique trifunctional architecture—comprising a pyridine ring, a reactive hydrazinyl moiety, and a versatile iodine atom—offers a strategic platform for the development of novel chemical entities. This guide provides an in-depth analysis of its chemical identity, a validated synthesis protocol with mechanistic insights, and a survey of its current and potential applications, particularly in the realms of drug discovery and advanced materials. The information herein is synthesized to provide both foundational knowledge and field-proven insights for professionals engaged in chemical research and development.

Chemical Identity and Properties

A precise understanding of a compound's nomenclature and physicochemical properties is the bedrock of reproducible science.

Nomenclature and Identifiers

The compound is recognized by several names and identifiers across chemical literature and databases. Establishing its correct identity is crucial for accurate sourcing and regulatory compliance.

-

IUPAC Name : (5-iodo-2-pyridinyl)hydrazine[1]

-

Common Synonyms : 2-hydrazinyl-5-iodopyridine, 2-hydrazino-5-iodopyridine, (5-iodopyridin-2-yl)hydrazine, 5-Iodo-2-hydrazinopyridine, (5-Iodo-pyridin-2-yl)-hydrazine[1][2][3][4]

Physicochemical Data

The key properties of (5-Iodopyridin-2-yl)hydrazine are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and storage conditions.

| Property | Value | Source |

| Molecular Formula | C₅H₆IN₃ | PubChem[1] |

| Molecular Weight | 235.03 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Canonical SMILES | C1=CC(=NC=C1I)NN | PubChem[1] |

| InChI Key | XFEWGDAERUEGIY-UHFFFAOYSA-N | PubChem[1][3] |

| Storage Temperature | 2-8°C | Sigma-Aldrich[3] |

Synthesis and Mechanistic Rationale

The synthesis of (5-Iodopyridin-2-yl)hydrazine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This section details a robust protocol and explains the causality behind the chosen experimental parameters.

Synthetic Strategy and Causality

The primary route involves the displacement of a halide (typically chloride) from the 2-position of the pyridine ring by hydrazine.

-

Core Mechanism : The pyridine ring's nitrogen atom acts as an electron-withdrawing group, which activates the C2 and C4 positions towards nucleophilic attack. Reacting a precursor like 2-chloro-5-iodopyridine with a strong nucleophile like hydrazine hydrate facilitates the substitution.

-

Choice of Reagents :

-

Starting Material : 2-Chloro-5-iodopyridine is a commercially available and efficient starting material[6]. The chloro group is a good leaving group in this SNAr context.

-

Nucleophile : Hydrazine hydrate serves as the source of the hydrazinyl group. A significant excess is often employed in practice. This choice is deliberate; it maximizes the reaction rate and, critically, minimizes the formation of undesired dimeric byproducts where a second molecule of the pyridine halide reacts with the newly installed hydrazine[7].

-

-

Reaction Conditions : The reaction is typically performed at an elevated temperature (reflux) to overcome the activation energy of the substitution[8].

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and scalability.

Objective : To synthesize (5-Iodopyridin-2-yl)hydrazine from 2-chloro-5-iodopyridine.

Materials :

-

2-Chloro-5-iodopyridine (1.0 eq)

-

Hydrazine hydrate (80% in water, 10-15 eq)

-

n-Butanol (as solvent)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure :

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-iodopyridine (1.0 eq) and n-butanol (approx. 5 mL per gram of starting material).

-

Reagent Addition : Add hydrazine hydrate (10-15 eq) to the stirred suspension.

-

Reflux : Heat the reaction mixture to reflux (approx. 118°C) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup - Quenching & Extraction : Cool the mixture to room temperature. Carefully add deionized water to quench the reaction. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing : Combine the organic layers and wash sequentially with deionized water and brine to remove residual hydrazine and inorganic salts.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure (5-Iodopyridin-2-yl)hydrazine.

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the synthesis protocol.

Caption: Fig 1. Experimental workflow for the synthesis of (5-Iodopyridin-2-yl)hydrazine.

Chemical Reactivity and Core Applications

The utility of (5-Iodopyridin-2-yl)hydrazine stems from the distinct reactivity of its functional groups, making it a versatile intermediate.

Reactivity of the Hydrazinyl Group

The terminal -NH₂ of the hydrazinyl group is highly nucleophilic and readily reacts with electrophiles. A cornerstone reaction is the condensation with aldehydes and ketones to form stable hydrazone linkages. This reaction is fundamental in fragment-based drug discovery and the construction of complex molecular architectures[9].

Caption: Fig 2. General reaction scheme for hydrazone formation.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs[10]. (5-Iodopyridin-2-yl)hydrazine leverages this core while adding functionalities that are highly valuable for lead optimization.

-

Pharmaceutical Intermediates : It serves as a key building block for synthesizing more complex active pharmaceutical ingredients (APIs)[11]. Its structure allows for diverse functionalization to probe structure-activity relationships (SAR).

-

Enzyme Inhibition : The hydrazinyl group is a known pharmacophore that can interact with the active sites of various enzymes, potentially acting as an inhibitor in key metabolic pathways[11].

-

Radiopharmaceutical Development : The iodine atom is not merely a synthetic handle; it can be substituted with a radioactive isotope, such as Iodine-123. This opens a direct path to developing novel radiopharmaceuticals for diagnostic imaging techniques like Single-Photon Emission Computed Tomography (SPECT), a powerful tool in oncology and neurology research[11].

Applications in Material Science

Beyond pharmaceuticals, the unique electronic and chelating properties of this molecule present opportunities in material science. The combination of the aromatic pyridine ring and the hydrazine group could be exploited in the development of new functional materials, such as sensors, organic conductors, or metal-organic frameworks[11].

Safety and Handling

Professional laboratory practice dictates a thorough understanding of the potential hazards associated with any chemical.

-

Toxicity and Irritation : Hydrazine and its derivatives are suspected to have moderate toxicity and can be irritants to the skin, eyes, and respiratory tract[11][12]. Therefore, handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Chemical Stability : Under certain conditions, such as high heat or exposure to strong oxidizing agents, the carbon-iodine bond may cleave, potentially releasing iodine vapor, which is a respiratory irritant[11]. Store the compound in a cool, dry, and dark place as recommended[3].

Conclusion

(5-Iodopyridin-2-yl)hydrazine is a high-value chemical intermediate with a compelling profile for researchers in drug discovery and material science. Its straightforward synthesis, combined with the versatile reactivity of its hydrazinyl and iodo functionalities, provides a robust platform for innovation. From creating libraries of potential enzyme inhibitors to designing next-generation diagnostic imaging agents, its applications are both significant and expanding. This guide serves as a foundational resource for harnessing the full potential of this powerful synthetic building block.

References

- PubChem. This compound. National Center for Biotechnology Information. [Link]

- CP Lab Safety. This compound, 95% Purity, C5H6IN3, 1 gram. [Link]

- PubChem. 5-Chloro-2-hydrazinyl-3-iodopyridine. National Center for Biotechnology Information. [Link]

- PubChem. 2-Hydrazinopyridine. National Center for Biotechnology Information. [Link]

- PubChem. 2-Hydrazinyl-5-Methylpyridine. National Center for Biotechnology Information. [Link]

- PubChem. 2-Hydrazinyl-5-nitropyridine. National Center for Biotechnology Information. [Link]

- Abood, N. K. (2015). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Al-Mustansiriyah Journal of Science, 26(1), 43. [Link]

- Der Pharma Chemica. (2016). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. [Link]

- Google Patents.

- Google Patents.

- ResearchGate. (2014, November 18). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? [Link]

- Malik, I., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6217. [Link]

- ResearchGate. (2021, January). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. [Link]

Sources

- 1. This compound | C5H6IN3 | CID 22397188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. 2-Hydrazino-5-iodopyridine | 77992-46-2 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 2-Chloro-5-iodopyridine 97 69045-79-0 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy this compound | 77992-46-2 [smolecule.com]

- 12. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular weight and formula of 2-hydrazinyl-5-iodopyridine.

An In-Depth Technical Guide to 2-Hydrazinyl-5-iodopyridine: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block for researchers and professionals in drug development and materials science. We will delve into its fundamental properties, synthesis, chemical reactivity, and key applications, grounding our discussion in established scientific principles and field-proven insights.

Core Molecular and Physicochemical Profile

This compound is a substituted pyridine derivative whose utility stems from the unique interplay of its three key functional components: the aromatic pyridine ring, the nucleophilic hydrazine group, and the reactive iodine atom. This specific arrangement makes it a versatile precursor in organic synthesis.

The pyridine ring is a common scaffold in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The hydrazine moiety at the 2-position is a potent nucleophile, ready to participate in a wide array of condensation and cyclization reactions to form more complex heterocyclic systems.[2] Finally, the iodine atom at the 5-position serves as a handle for transition metal-catalyzed cross-coupling reactions and offers a site for potential radiolabeling, a feature of significant interest in the development of diagnostic imaging agents.[3][4][5]

Table 1: Key Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆IN₃ | [3][6][7] |

| Molecular Weight | 235.03 g/mol | [3][6][8] |

| CAS Number | 77992-46-2 | [6] |

| IUPAC Name | (5-iodopyridin-2-yl)hydrazine | [6] |

| Synonyms | 2-Hydrazino-5-iodopyridine, 5-Iodo-2-hydrazinopyridine | [6][7] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C |

Synthesis Protocol and Mechanistic Considerations

The most common and straightforward synthesis of 2-hydrazinylpyridines involves the nucleophilic aromatic substitution (SNAr) of a corresponding 2-halopyridine with hydrazine. The halogen at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

Experimental Protocol: Synthesis from 2-Chloro-5-iodopyridine

This protocol describes a representative lab-scale synthesis.

Materials:

-

2-Chloro-5-iodopyridine

-

Hydrazine hydrate (80% solution in water)

-

n-Butanol or another high-boiling solvent

-

Ethyl acetate

-

Water (deionized)

-

Anhydrous sodium sulfate

Procedure:

-

Set up a round-bottom flask with a reflux condenser and a magnetic stirrer in a well-ventilated fume hood.

-

To the flask, add 2-chloro-5-iodopyridine (1 equivalent).

-

Add n-butanol as a solvent.

-

Add an excess of hydrazine hydrate (typically 5-10 equivalents). The large excess is crucial to maximize the yield of the desired monosubstituted product and minimize the formation of undesired bis(5-iodo-2-pyridyl)hydrazine dimers.[9]

-

Heat the reaction mixture to reflux (approx. 100-120°C) and maintain for 12-48 hours.[10][11] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Causality and Mechanistic Pathway

The reaction proceeds via a classic SNAr mechanism. The hydrazine, acting as the nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing pyridine ring nitrogen. The subsequent loss of the chloride leaving group restores the aromaticity of the ring, yielding the final product.

Caption: SNAr synthesis of this compound.

Key Reactions and Applications in Drug Development

The synthetic value of this compound lies in its ability to act as a scaffold for building more complex molecular architectures.

Formation of Pyrazole Derivatives

The hydrazine group readily reacts with 1,3-dicarbonyl compounds or their equivalents to form pyrazole rings, a common heterocyclic motif in medicinal chemistry.

Experimental Protocol: Synthesis of a Pyrazole Derivative

-

In a suitable flask, dissolve this compound (1 equivalent) in ethanol or acetic acid.

-

Add a 1,3-dicarbonyl compound, such as acetylacetone (1 equivalent).

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture. The product may precipitate upon cooling.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Role in Drug Discovery

-

Scaffold for Bioactive Molecules: Pyridine derivatives are integral to a vast number of FDA-approved drugs.[1] This compound serves as a starting point for synthesizing novel candidates for various therapeutic areas, including oncology and inflammatory diseases.

-

Radiopharmaceutical Development: The stable iodine atom can be replaced with a radioactive isotope, such as Iodine-123 or Iodine-125. This allows the molecule to be used as a tracer in Single-Photon Emission Computed Tomography (SPECT) imaging, enabling researchers to visualize biological processes and drug distribution in vivo.[3][5]

Safety and Handling

As with all hydrazine derivatives, this compound must be handled with care. It is classified as a hazardous substance.

Table 2: GHS Hazard Information

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

(Source:)

Mandatory Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]

-

Dispensing: Handle as a solid. Avoid creating dust. Use appropriate tools for weighing and transferring.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13] Recommended storage is at 2-8°C.

-

Spills: In case of a minor spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[12]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.[13]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is clear. Its trifunctional nature provides a robust platform for synthetic chemists to generate diverse and complex molecules. From its foundational role in building novel heterocyclic systems to its potential in advanced medical imaging, this compound is a critical tool for professionals pushing the boundaries of science and medicine. Adherence to rigorous synthesis and safety protocols is paramount to harnessing its full potential responsibly.

References

-

PubChem. This compound | C5H6IN3 | CID 22397188. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Hydrazinopyridine | C5H7N3 | CID 78645. National Center for Biotechnology Information. Available from: [Link]

-

Abood, N. K. (2015). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Al-Mustansiriyah Journal of Science, 26(1), 43-54. Available from: [Link]

- Google Patents. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.

- Der Pharma Chemica. (2014). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica, 6(5), 345-352.

-

ResearchGate. (2021). Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. Available from: [Link]

-

ResearchGate. (2014, November 18). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?. Available from: [Link]

- Google Patents. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

-

Ali, et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6207. Available from: [Link]

-

Faqehi, A. M., et al. (2021). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. Journal of Chromatography A, 1640, 461933. Available from: [Link]

-

PubChem. 2-Pyridinamine, 5-iodo- | C5H5IN2 | CID 88579. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Special Issue : Preparation of Radiopharmaceuticals and Their Use in Drug Development. Molecules. Available from: [Link]

-

MDPI. Preparation of Radiopharmaceuticals and Their Use in Drug Development. Pharmaceuticals. Available from: [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 77992-46-2 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C5H6IN3 | CID 22397188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. parchem.com [parchem.com]

- 8. 77992-46-2|this compound|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 11. 2-Hydrazinopyridine | 4930-98-7 [chemicalbook.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

Navigating the Nuances of 2-hydrazinyl-5-iodopyridine: A Technical Guide to Stability and Storage

Introduction: The Double-Edged Sword of Reactivity

2-hydrazinyl-5-iodopyridine is a molecule of significant interest in the realms of pharmaceutical and agrochemical research, primarily serving as a versatile building block in the synthesis of novel compounds. Its utility is derived from the presence of two key functional groups: a reactive hydrazinyl moiety and an iodinated pyridine ring. This combination, however, presents a unique set of challenges regarding the compound's stability and necessitates a meticulous approach to its storage and handling. This guide provides an in-depth technical overview of the factors influencing the stability of this compound, offering field-proven insights and protocols to ensure its integrity and the safety of researchers.

I. The Chemical Personality of this compound: Understanding Inherent Instabilities

The stability of this compound is intrinsically linked to the chemical nature of its constituent parts. Both the hydrazinyl group and the carbon-iodine bond on the pyridine ring are susceptible to degradation under various conditions.

The Hydrazinyl Group: A Potent but Sensitive Nucleophile

Hydrazine and its derivatives are well-known for their reactivity, a property that makes them valuable in synthesis but also prone to degradation.[1][2] The primary concern with the hydrazinyl group in this compound is its susceptibility to oxidation .

-

Mechanism of Oxidation: The lone pair of electrons on the nitrogen atoms makes the hydrazinyl group a strong reducing agent.[3] It can readily react with atmospheric oxygen, particularly in the presence of metal ions which can act as catalysts, leading to the formation of diimide, which can further decompose to nitrogen gas and other byproducts. This process is often autocatalytic.

Figure 1: Postulated oxidative degradation pathway of the hydrazinyl moiety.

-

Causality in Experimental Choices: The propensity for oxidation is the primary driver for recommendations to store this compound under an inert atmosphere, such as argon.[4] This directly mitigates the risk of degradation by excluding atmospheric oxygen.

The Iodinated Pyridine Ring: A Tale of Light and Reduction

The carbon-iodine bond in aromatic systems, while useful for cross-coupling reactions, can be a point of instability.

-

Photostability: Aromatic iodides are known to be sensitive to light, particularly in the UV spectrum.[5] Exposure to light can induce homolytic cleavage of the C-I bond, generating radical species that can lead to deiodination or the formation of other undesired byproducts.

-

Reductive Deiodination: The electron-deficient nature of the pyridine ring can make the iodinated position susceptible to reductive processes.[5] This is a common side reaction in various catalytic reactions but can also occur under certain storage conditions, especially in the presence of reducing agents or certain impurities.

Figure 2: Potential degradation pathways for this compound.

II. Recommended Storage Conditions: A Self-Validating System for Integrity

Based on the inherent chemical instabilities, a multi-faceted approach to storage is crucial for maintaining the purity and reactivity of this compound. The following recommendations create a self-validating system where each condition addresses a specific degradation pathway.

| Storage Parameter | Recommendation | Rationale (Causality) | Supporting Evidence |

| Temperature | 2-8°C | Reduces the rate of potential decomposition reactions. | [4][6] |

| Atmosphere | Inert gas (e.g., Argon) | Prevents oxidation of the highly reactive hydrazinyl group. | [3][4] |

| Light | Amber vial/Store in the dark | Minimizes light-induced degradation and deiodination. | [5] |

| Moisture | Tightly sealed container | Hydrazine derivatives can be hygroscopic. | [1] |

| Container | Original, well-sealed container | Prevents contamination and ensures proper labeling. | [4] |

III. Experimental Protocols: Ensuring and Verifying Stability

To ensure the quality of this compound for sensitive applications, periodic stability assessments are recommended.

Visual Inspection Protocol

A simple yet effective first-line assessment.

-

Initial Observation: Upon receipt and before each use, visually inspect the material in its original, sealed container. Note the initial appearance (color, form). This compound is typically a solid.[6]

-

Color Change Monitoring: Any significant color change (e.g., darkening) may indicate degradation.

-

Documentation: Record all visual observations with dates in a laboratory notebook.

Purity Assessment by HPLC: A Quantitative Approach

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment.

Workflow for HPLC Purity Analysis:

Figure 3: Workflow for HPLC-based purity assessment.

Detailed Methodology:

-

Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

-

Sample Preparation: Prepare a sample of the stored material at the same concentration as the standard.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is a good starting point. The acidic modifier helps to protonate the basic nitrogens, leading to better peak shape.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

-

-

Analysis: Inject the standard and sample solutions. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram compared to the standard indicates degradation. Purity can be calculated based on the relative peak areas.

IV. Handling and Safety: A Matter of Respect for Reactivity

The hazardous nature of hydrazine derivatives necessitates strict adherence to safety protocols.[1][2]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[7] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and metal oxides, as these can trigger vigorous or explosive reactions.[3]

-

Spill and Waste Disposal: Have a spill kit readily available. Dispose of waste according to institutional and local regulations for hazardous materials.

V. Conclusion: From Understanding to Application

The stability of this compound is a critical factor that underpins its successful application in research and development. By understanding the inherent chemical sensitivities of the hydrazinyl and iodopyridine functionalities, researchers can implement effective storage and handling strategies. The protocols and insights provided in this guide are designed to empower scientists to maintain the integrity of this valuable reagent, ensuring the reliability of their experimental outcomes and fostering a safe laboratory environment.

References

- DTIC, Safety and Handling of Hydrazine.

- Apollo Scientific, 2-Hydrazino-5-iodopyridine Safety Data Sheet. (2023-07-06).

- Smolecule, Buy this compound | 77992-46-2. (2023-08-16).

- Reddit, Advice on storing/handling hydrazine. (2020-03-17).

- Wikipedia, Hydrazine.

- Benchchem, Technical Support Center: Stability and Reactivity of Iodinated Pyridazines.

- Arxada, Performance Chemicals Hydrazine.

- MilliporeSigma, Safety Data Sheet. (2025-11-11).

- ECHEMI, 2-Hydrazinopyridine SDS, 4930-98-7 Safety Data Sheets.

- Sigma-Aldrich, 2-Hydrazino-5-iodopyridine | 77992-46-2.

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Hydrazine - Wikipedia [en.wikipedia.org]

- 3. arxada.com [arxada.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buy this compound | 77992-46-2 [smolecule.com]

- 7. reddit.com [reddit.com]

- 8. echemi.com [echemi.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Hydrazinyl-5-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Dichotomous Potential

2-Hydrazinyl-5-iodopyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique trifunctional nature, possessing a nucleophilic hydrazine moiety, an aromatic pyridine core, and a readily displaceable iodine atom, renders it a versatile precursor for the synthesis of a diverse array of complex molecules with potential therapeutic applications. However, the very reactivity that makes this compound synthetically valuable also necessitates a profound understanding and rigorous implementation of safety and handling protocols. This guide, intended for laboratory researchers and drug development professionals, provides an in-depth examination of the safe handling, storage, and disposal of this compound, grounded in the principles of chemical causality and proactive risk mitigation.

Hazard Identification and In-Depth Toxicology

The Hydrazine Moiety: A Potent Neurotoxin

The primary toxicological concern with this compound stems from its hydrazine functional group. Hydrazine and its derivatives are known to be potent neurotoxins.[1][2] The mechanism of this neurotoxicity is well-established and involves the disruption of the delicate balance between the primary inhibitory and excitatory neurotransmitters in the central nervous system: gamma-aminobutyric acid (GABA) and glutamate, respectively.[1]

Hydrazine-containing compounds can inhibit the action of pyridoxine (vitamin B6) and its active form, pyridoxal 5'-phosphate (P5P).[1] P5P is an essential cofactor for the enzyme glutamic acid decarboxylase, which is responsible for the synthesis of GABA from glutamate. By functionally depleting pyridoxine, hydrazine derivatives lead to a reduction in GABA levels, resulting in a state of neuronal hyperexcitability that can manifest as tremors, seizures, and in severe cases, coma.[1][3]

Beyond its neurotoxicity, the hydrazine moiety is also associated with:

-

Hepatotoxicity: Liver damage is a known consequence of exposure to some hydrazine derivatives.[2]

-

Hematological Effects: Hydrazines can induce blood disorders such as hemolytic anemia and methemoglobinemia.[2]

-

Carcinogenicity: Many hydrazine derivatives are considered potential carcinogens.[4]

The Iodopyridine Core: Irritant and Potential for Iodine Release

The iodopyridine backbone contributes to the overall hazard profile of the molecule. Halogenated pyridines are often skin and eye irritants.[5][6] Furthermore, under certain conditions, such as elevated temperatures or in the presence of strong reducing agents, the carbon-iodine bond may cleave, potentially releasing iodine vapor, which is a respiratory irritant.

Summary of Hazards

| Hazard Classification | Description | Potential Health Effects |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Dizziness, headache, nausea, vomiting, and in severe cases, seizures and coma.[7][8] |

| Skin Corrosion/Irritation | Causes skin irritation. | Redness, itching, and inflammation upon contact.[5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Pain, redness, and potential damage to the cornea.[5] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Coughing, shortness of breath, and irritation of the respiratory tract.[5] |

| Suspected Carcinogen | Based on the carcinogenicity of many hydrazine derivatives. | Long-term or repeated exposure may increase the risk of cancer.[4] |

Exposure Control and Personal Protective Equipment (PPE)

Given the significant hazards associated with this compound, stringent exposure controls are mandatory. The hierarchy of controls, from engineering controls to personal protective equipment, must be diligently applied.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified and properly functioning chemical fume hood.[7] This is the primary barrier to prevent inhalation of airborne powder or vapors.

-

Ventilated Enclosures for Weighing: For high-precision weighing where the airflow of a standard fume hood may cause inaccuracies, a ventilated balance enclosure or a glove box should be utilized.[1][9]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when handling this compound:

-

Hand Protection: Double gloving with nitrile gloves is recommended. For prolonged handling or in the event of a spill, heavy-duty butyl rubber or Viton gloves should be considered. Always inspect gloves for integrity before use and wash hands thoroughly after removal.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing or when handling larger quantities.[7]

-

Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For tasks with a higher risk of exposure, a chemically resistant apron or suit may be necessary. Do not wear shorts or open-toed shoes in the laboratory.

-

Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. All personnel requiring respiratory protection must be enrolled in a respiratory protection program, including fit-testing and medical clearance.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.

Prudent Handling Practices

-

Avoid Inhalation and Contact: Never directly smell the chemical. Avoid all direct contact with the skin, eyes, and clothing.

-

Controlled Dispensing: When weighing the solid, use a disposable spatula and weigh paper. The "tare method" is recommended to minimize the generation of airborne dust.[1][9]

-

Solution Preparation: When dissolving the solid, slowly add the compound to the solvent with gentle stirring to avoid splashing. Ensure the vessel is appropriately sized and vented if any off-gassing is anticipated.

-

Maintain a Clean Workspace: Designate a specific area within the fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper. Clean the work area thoroughly after each use.

Storage Requirements

-

Temperature: Store in a cool, dry, and well-ventilated area, refrigerated at 2-8°C.

-

Container: Keep the container tightly sealed to prevent moisture ingress and potential degradation. The original supplier container is ideal.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and acid chlorides.[10] Contact with these substances could lead to vigorous and potentially hazardous reactions.

-

Light and Air Sensitivity: While not explicitly stated for this compound, many hydrazine and iodinated compounds are sensitive to light and air. Storage in an amber vial, and potentially under an inert atmosphere such as argon, is a prudent precautionary measure.

Detailed Experimental Protocols

Protocol for Weighing this compound

-

Preparation: Don all required PPE. Designate and prepare a work area within a chemical fume hood. Place a calibrated analytical balance inside a ventilated enclosure or in a draft-free area of the fume hood.

-

Tare the Receiving Vessel: Place a clean, dry, and appropriately sized vial with a screw cap on the balance and tare it to zero.

-

Transfer the Powder: In the fume hood, carefully open the stock bottle of this compound. Using a clean, disposable spatula, transfer the desired amount of the solid into the tared vial. Avoid generating dust.

-

Seal and Re-weigh: Securely cap the vial containing the powder. Carefully transport it back to the balance and record the weight.

-

Adjust as Needed: If more or less powder is required, return the capped vial to the fume hood to make adjustments.

-

Cleanup: Dispose of the spatula and any contaminated weigh paper in a designated solid hazardous waste container. Clean the weighing area with a damp cloth, which should then also be disposed of as hazardous waste.

Protocol for Dissolving this compound

-

Preparation: In a chemical fume hood, place the pre-weighed, capped vial of this compound. Have the desired solvent and a magnetic stir plate ready.

-

Solvent Addition: Uncap the vial and, using a pipette or graduated cylinder, add the calculated volume of solvent to the vial.

-

Dissolution: Place a small, Teflon-coated magnetic stir bar in the vial. Place the vial on the magnetic stir plate and begin stirring at a moderate speed.

-

Observation: Observe the dissolution process. Gentle heating may be required for some solvents, but this should be done with extreme caution in a well-controlled manner (e.g., using a temperature-controlled heating mantle) and with appropriate ventilation, as heating can increase the vapor pressure of the compound and solvent.

-

Transfer: Once the solid is fully dissolved, the solution can be used in the subsequent reaction. If transferring the solution, use a clean pipette or syringe.

Emergency Procedures

Prompt and correct response to an emergency situation can significantly mitigate the consequences of an accidental exposure or spill.

First Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[11]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][12]

Spill Response

-